Enhanced Lipophilicity (XLogP3) Driven by tert-Butyl Substitution
The tert-butyl group on the oxadiazole core substantially increases lipophilicity. The target compound exhibits a computed XLogP3 value of 0.6, compared to 0.1 for the 5-methyl analog and an estimated -0.5 for the unsubstituted 1,3,4-oxadiazole-2-carbaldehyde [1]. This 6-fold increase (relative to the methyl analog) and the shift from negative to positive logP are critical for passive membrane diffusion and target engagement in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde: 0.1; 1,3,4-Oxadiazole-2-carbaldehyde (unsubstituted): -0.5 (est.) |
| Quantified Difference | +0.5 (vs. methyl); +1.1 (vs. unsubstituted) |
| Conditions | Computed using XLogP3 3.0 algorithm [1] |
Why This Matters
Higher logP is often correlated with improved membrane permeability, a key consideration in cell-based assays and oral bioavailability.
- [1] PubChem. Computed Properties for 5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde (CID 19841630) and 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde (CID 5282153). XLogP3 values: 0.6 vs 0.1. View Source
